![molecular formula C22H29N3O3 B14601114 2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 60261-48-5](/img/structure/B14601114.png)
2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes both hydrazinylidene and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps. One common method starts with the preparation of the cyclohexa-2,4-dien-1-one core, followed by the introduction of the 2,2-dimethylpropyl groups. The final step involves the addition of the 2-(2-nitrophenyl)hydrazinylidene group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The hydrazinylidene group can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazinylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitroso or nitro derivatives, while reduction of the hydrazinylidene group can yield hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its hydrazinylidene and nitrophenyl groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-amylphenol: A structurally related compound with similar alkyl groups but lacking the hydrazinylidene and nitrophenyl groups.
Phosphorous acid, mixed 2,4-bis(1,1-dimethylpropyl)phenyl and 4-(1,1-dimethylpropyl)phenyl triesters: Another related compound used in food contact materials.
Uniqueness
2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of hydrazinylidene and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
60261-48-5 |
|---|---|
Molekularformel |
C22H29N3O3 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2,4-bis(2,2-dimethylpropyl)-6-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C22H29N3O3/c1-21(2,3)13-15-11-16(14-22(4,5)6)20(26)18(12-15)24-23-17-9-7-8-10-19(17)25(27)28/h7-12,26H,13-14H2,1-6H3 |
InChI-Schlüssel |
LPLZSLXMCFAHLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




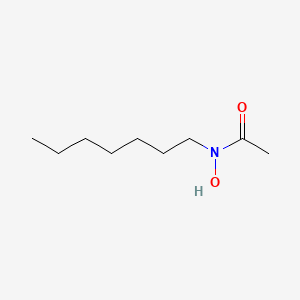
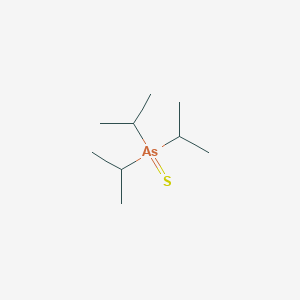
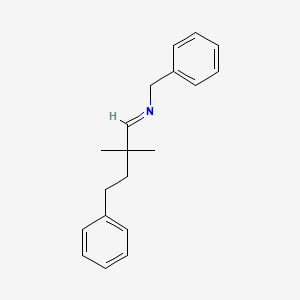
![2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)](/img/structure/B14601065.png)

![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)

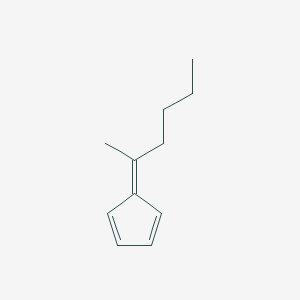
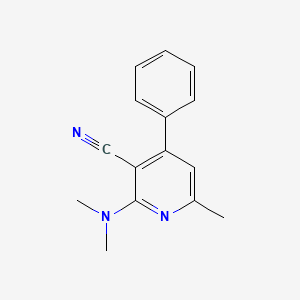
![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)

